Lenalidomide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in organic solvent/water mixtures and buffered aqueous solutions. ... more soluble in organic solvents and low pH solutions. Solubility was ... lower in less acidic buffers, ranging from 0.4 to 0.5 mg/mL

2.33e+00 g/L

Synonyms

Canonical SMILES

Multiple Myeloma

Field: Oncology

Application: Lenalidomide is used as a first-line treatment for multiple myeloma.

Method: It is administered orally and is often given with dexamethasone.

Results: Lenalidomide has shown efficacy in ongoing clinical trials for multiple myeloma, with patients showing improved clinical outcomes

Myelodysplastic Syndromes (MDS)

Field: Hematology

Method: It is administered orally.

Mantle Cell Lymphoma (MCL)

Follicular Lymphoma (FL)

Marginal Zone Lymphoma (MZL)

Lenalidomide is a derivative of thalidomide, primarily utilized in the treatment of various hematological malignancies, including multiple myeloma and myelodysplastic syndromes. It functions as an immunomodulatory agent, exerting effects on the immune system and tumor microenvironment. Lenalidomide is known for its ability to enhance the immune response against cancer cells while also inhibiting pro-inflammatory cytokines. It was approved for medical use in the United States in 2005 and is listed among the World Health Organization's List of Essential Medicines due to its significant therapeutic benefits in treating specific cancers and blood disorders .

The precise mechanism by which lenalidomide exerts its anti-cancer effects is not fully understood, but several pathways are likely involved. Here are some key mechanisms:

- Immunomodulation: Lenalidomide appears to stimulate the immune system to recognize and attack cancer cells.

- Inhibition of angiogenesis: It may hinder the formation of new blood vessels that tumors need to grow and survive.

- Induction of cell death (apoptosis): Lenalidomide can trigger programmed cell death in cancer cells.

Case Study

A study by Zhu et al. (2011) demonstrated that lenalidomide treatment in patients with multiple myeloma led to a significant increase in immune response markers, suggesting its immunomodulatory mechanism.

Toxicity

Lenalidomide can cause serious side effects, including:

- Low blood counts, which can increase the risk of infection or bleeding

- Blood clots

- Birth defects: Lenalidomide is highly teratogenic, and pregnant women or women who may become pregnant should not take it.

In biological systems, lenalidomide interacts with the cereblon E3 ubiquitin ligase complex, altering its substrate specificity. This interaction leads to the ubiquitination and degradation of key proteins involved in cell proliferation and survival, such as Ikaros (IKZF1) and Aiolos (IKZF3) .

Lenalidomide exhibits multiple biological activities that contribute to its therapeutic efficacy:

- Immunomodulation: It enhances T-cell activation and increases natural killer cell activity, promoting an anti-tumor immune response.

- Cytokine Regulation: Lenalidomide inhibits pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6 while promoting anti-inflammatory cytokines such as interleukin-10 .

- Direct Antitumor Effects: It induces apoptosis in malignant cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

These activities make lenalidomide effective against various malignancies by not only targeting cancer cells directly but also modifying the immune landscape to favor tumor rejection.

The synthesis of lenalidomide has been detailed in patents filed by Celgene. The process begins with bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide. This intermediate is then reacted with 3-amino-piperidine-2,6-dione to form a lactam. The final product is obtained through catalytic hydrogenation .

Lenalidomide is primarily used for treating:

- Multiple Myeloma: Often in combination with dexamethasone.

- Myelodysplastic Syndromes: Particularly those associated with deletion of chromosome 5q.

- Mantle Cell Lymphoma: For patients who have previously undergone treatment.

- Follicular Lymphoma: In combination with rituximab for previously treated patients .

Its broad application spectrum highlights its significance in oncology.

Research indicates that lenalidomide interacts with various biological pathways and compounds:

- Cereblon E3 Ligase Complex: Modulates substrate specificity leading to degradation of proteins involved in tumor progression.

- Cytokine Profiles: Alters levels of multiple cytokines, enhancing anti-tumor immunity while suppressing inflammatory responses .

- Drug Interactions: Caution is advised when co-administering with other medications that may increase the risk of thrombosis or alter metabolic pathways .

These interactions underscore the complexity of lenalidomide's mechanism and its potential impacts on patient management.

Lenalidomide belongs to a class known as immunomodulatory imide drugs (IMiDs), which includes several other compounds. Below are comparisons highlighting its uniqueness:

| Compound | Structure Similarity | Unique Features | Common Uses |

|---|---|---|---|

| Thalidomide | Yes | Sedative effects; significant neurological side effects | Multiple myeloma, leprosy |

| Pomalidomide | Yes | More potent than lenalidomide; used for refractory cases | Multiple myeloma |

| Apremilast | No | Primarily acts on phosphodiesterase 4; used for psoriasis | Psoriasis, psoriatic arthritis |

The synthetic development of lenalidomide has undergone significant evolution since its initial conception in the early 2000s. The earliest synthetic approaches focused on establishing the fundamental coupling-cyclization methodology that would form the backbone of all subsequent synthetic strategies [1] [2]. These pioneering methods achieved modest yields of 40-60% but established the critical synthetic framework involving the reaction between 3-aminopiperidine-2,6-dione and methyl 2-bromomethyl-3-nitrobenzoate [3] [4].

The period from 2005-2006 marked a pivotal advancement with the introduction of palladium-catalyzed hydrogenation protocols [1] [5]. This innovation significantly improved yields to the 60-80% range and established the use of 10% palladium on carbon as the preferred catalyst system for the critical nitro group reduction step. The adoption of this methodology represented a substantial improvement over earlier reduction techniques and provided the foundation for subsequent process optimization efforts [6] [7].

Between 2010-2015, substantial optimization of palladium on carbon conditions led to further yield improvements, reaching 80-90% range [1] [8]. A particularly significant breakthrough during this period was the development of atmospheric pressure hydrogenation protocols, which eliminated the need for specialized high-pressure equipment while maintaining excellent product quality. This advancement was crucial for industrial scalability as it reduced both equipment costs and operational complexity [6].

The 2015-2020 period witnessed the emergence of green chemistry approaches, driven by environmental and cost considerations [9] [10]. The development of iron powder and ammonium chloride reduction systems provided an alternative to precious metal catalysts while achieving yields in the 75-85% range. These methods offered significant advantages in terms of environmental impact and cost-effectiveness, though they required optimization to match the purity levels achieved with palladium-based systems [10].

The current era (2020-present) has focused on industrial scale-up methods with continuous production optimization achieving yields of 85-95% [11] [12] [8]. Modern synthetic approaches emphasize process robustness, consistent quality, and economic efficiency, with particular attention to catalyst recycling and waste minimization strategies [13] [14].

| Year | Synthesis Method | Key Innovation | Yield Range (%) |

|---|---|---|---|

| Early 2000s | Basic Coupling-Cyclization | Initial synthetic route via methyl 2-bromomethyl-3-nitrobenzoate | 40-60 |

| 2005-2006 | Palladium-Catalyzed Hydrogenation | Introduction of 10% Pd/C for nitro reduction | 60-80 |

| 2010-2015 | Optimized Pd/C Conditions | Atmospheric pressure hydrogenation protocols | 80-90 |

| 2015-2020 | Green Chemistry Approaches | Iron powder/NH4Cl reduction systems | 75-85 |

| 2020-Present | Industrial Scale-up Methods | Continuous production optimization | 85-95 |

Key Intermediates in Multi-Step Synthesis

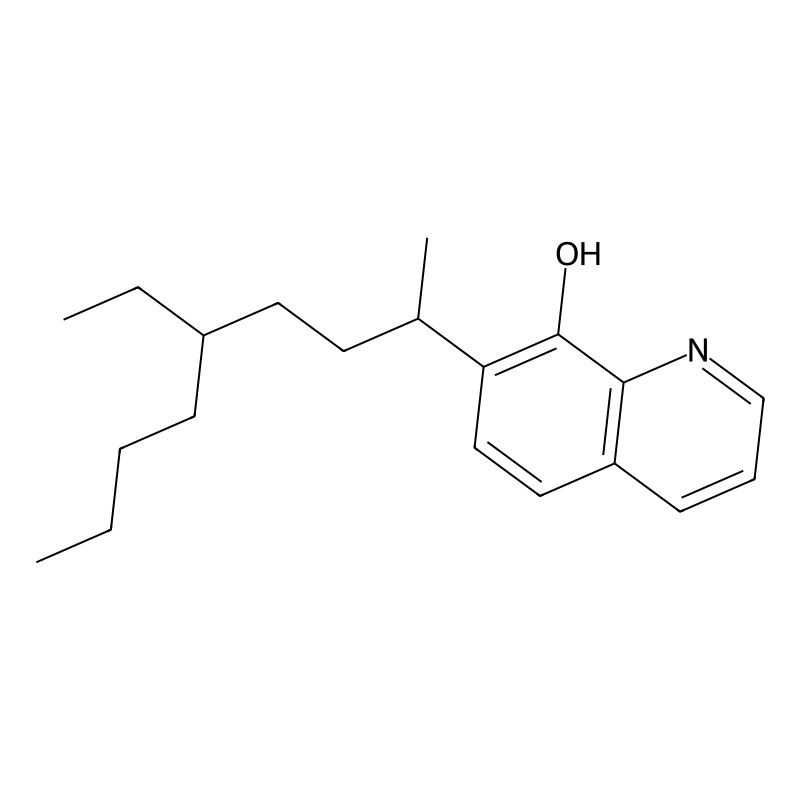

The lenalidomide synthetic pathway involves several critical intermediates, each requiring careful handling and precise reaction conditions to ensure optimal conversion to the final product [2] [3]. The synthesis typically commences with methyl 2-methyl-3-nitrobenzoate, which serves as the starting material for bromination reactions. This compound undergoes selective bromination to yield methyl 2-bromomethyl-3-nitrobenzoate, a key electrophilic intermediate that participates in the crucial coupling reaction [4] [15] [16].

Methyl 2-bromomethyl-3-nitrobenzoate (CAS: 98475-07-1) represents one of the most critical intermediates in the synthetic sequence [4] [16]. This compound, with a molecular weight of 274.07 g/mol, appears as a white to light yellow solid with a melting point of 72-74°C. The presence of both the reactive bromomethyl group and the electron-withdrawing nitro group makes this intermediate highly suitable for nucleophilic substitution reactions while maintaining the necessary electronic properties for subsequent transformations [15] [16].

The bromination process typically employs N-bromosuccinimide in carbon tetrachloride under reflux conditions, achieving quantitative yields [4]. Alternative green chemistry approaches utilize methyl acetate as a chlorine-free solvent, demonstrating comparable efficiency while reducing environmental impact [9] [10]. The brominated intermediate exhibits excellent stability under standard storage conditions and can be purified through conventional recrystallization techniques [15].

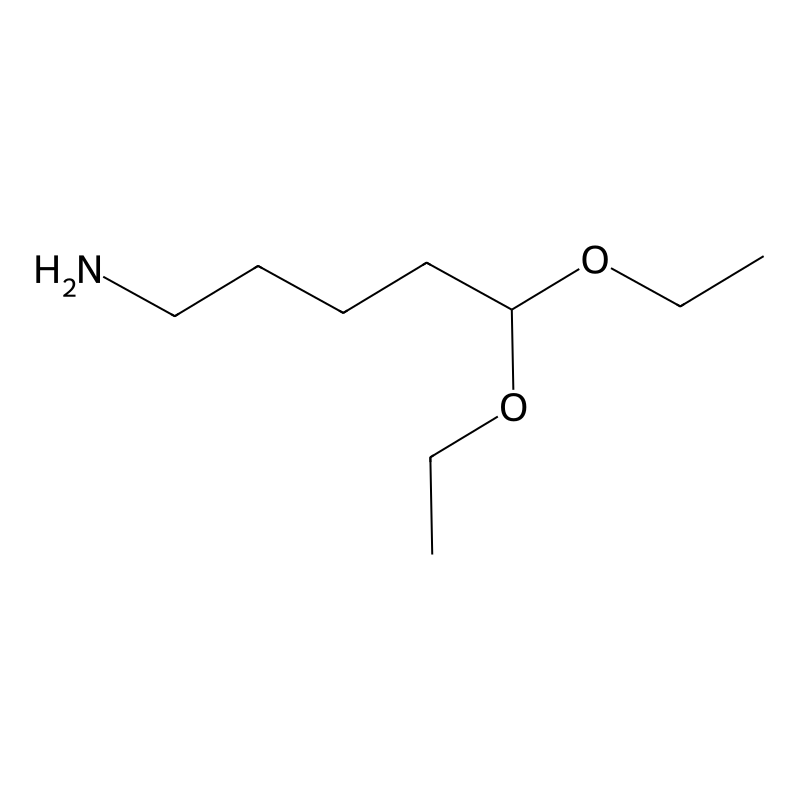

3-Aminopiperidine-2,6-dione hydrochloride (CAS: 24666-56-6) serves as the nucleophilic coupling partner in the key condensation reaction [17] [18]. This white crystalline compound, with a molecular weight of 164.59 g/mol, provides the glutarimide moiety essential for lenalidomide's biological activity. The hydrochloride salt form enhances solubility and handling characteristics while maintaining reactivity toward electrophilic intermediates [17].

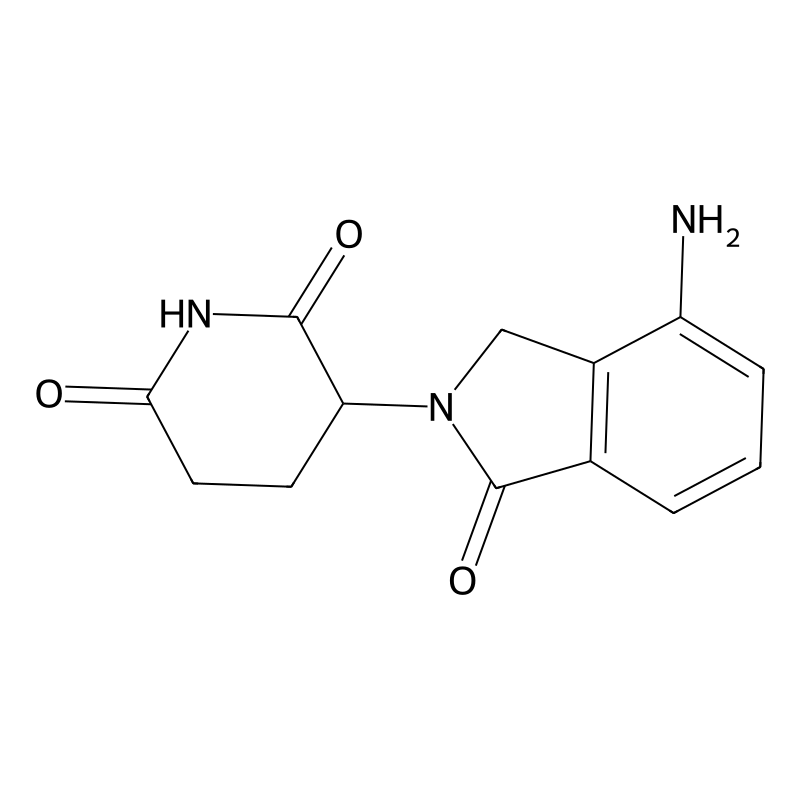

The coupling reaction between methyl 2-bromomethyl-3-nitrobenzoate and 3-aminopiperidine-2,6-dione proceeds via nucleophilic substitution, yielding 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 827026-45-9) [3] [19]. This nitro intermediate, with a molecular weight of 289.24 g/mol, represents the immediate precursor to lenalidomide and requires careful handling due to its decomposition temperature above 250°C. The compound exhibits excellent chemical stability under standard reaction conditions and serves as the substrate for the critical nitro reduction step [3] [19].

| Intermediate | CAS Number | Molecular Weight | Physical State | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 2-methyl-3-nitrobenzoate | 1975-50-4 | 195.2 | Crystalline solid | N/A |

| Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 | 274.07 | White to light yellow solid | 72-74 |

| 3-aminopiperidine-2,6-dione | 24666-56-6 | 164.59 | White crystalline | N/A |

| 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione | 827026-45-9 | 289.24 | White crystalline | >250 (dec.) |

| Lenalidomide | 191732-72-6 | 259.26 | Off-white to pale yellow | 270-275 |

Catalytic Hydrogenation Strategies for Nitro Group Reduction

The reduction of the nitro group in 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione to yield lenalidomide represents the most critical transformation in the synthetic sequence [1] [5] [6]. Multiple catalytic hydrogenation strategies have been developed and optimized to achieve this transformation with high efficiency and selectivity.

Palladium on carbon (10% Pd/C) remains the most widely employed catalyst system for this transformation [1] [5] [6]. The optimal reaction conditions involve temperatures of 50°C under 50 psi hydrogen pressure in methanol solvent. The catalyst loading typically ranges from 5-15% by weight relative to the substrate, achieving yields of 85-95% with HPLC purities exceeding 99.5% [1] [5]. A crucial innovation in this methodology involves the use of wet palladium on carbon catalyst with 40-60% moisture content, which moderates catalyst activity and prevents the formation of impurities [1].

The palladium-catalyzed reduction can be conducted under atmospheric pressure conditions, eliminating the need for specialized pressure equipment [1] [6]. This modification involves bubbling hydrogen gas through the reaction mixture at atmospheric pressure while maintaining temperature control. The atmospheric pressure protocol achieves comparable yields and purities to high-pressure methods while significantly reducing equipment costs and operational complexity [6].

Raney nickel represents an alternative precious metal catalyst that operates effectively at temperatures ranging from 50-100°C under atmospheric hydrogen pressure [6]. This system requires higher catalyst loadings of 10-20% but achieves yields of 80-90% with HPLC purities exceeding 99.0%. The use of Raney nickel offers cost advantages over palladium-based systems while maintaining acceptable performance metrics [6].

Green chemistry approaches have introduced iron powder combined with ammonium chloride as a non-precious metal reduction system [9] [10]. This methodology operates at room temperature in isopropanol solvent, requiring substantial catalyst loadings of 400-450% but achieving yields of 75-85% with HPLC purities exceeding 99.0%. The iron-based system offers significant environmental and cost advantages, particularly for large-scale production where precious metal costs become prohibitive [10].

Zinc powder combined with acetic acid provides another alternative reduction strategy operating at temperatures of 75-85°C [8]. This system requires catalyst loadings of 350-400% and achieves yields of 80-90% with HPLC purities exceeding 99.5%. The zinc-acetic acid system demonstrates excellent compatibility with the lenalidomide substrate and provides consistent results across multiple reaction scales [8].

Transfer hydrogenation methodologies utilize palladium on carbon with formic acid or ammonium formate as hydrogen sources [6]. This approach operates at temperatures of 50-100°C with catalyst loadings of 5-10%, achieving yields of 80-90% with HPLC purities exceeding 99.0%. Transfer hydrogenation eliminates the need for hydrogen gas handling while maintaining the benefits of palladium catalysis [6].

| Catalyst System | Reaction Conditions | Catalyst Loading (%) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|

| 10% Palladium on Carbon | 50°C, 50 psi H2, methanol | 5-15 | 85-95 | >99.5 |

| Raney Nickel | 50-100°C, atmospheric H2 | 10-20 | 80-90 | >99.0 |

| Iron Powder + NH4Cl | Room temperature, isopropanol | 400-450 | 75-85 | >99.0 |

| Zinc Powder + Acetic Acid | 75-85°C, acetic acid medium | 350-400 | 80-90 | >99.5 |

| Transfer Hydrogenation (Pd/C + HCOOH) | 50-100°C, formic acid source | 5-10 | 80-90 | >99.0 |

Solvent Selection and Crystallization Techniques

Solvent selection plays a crucial role in optimizing both reaction efficiency and product quality throughout the lenalidomide synthetic sequence [1] [20] [21]. The choice of solvent system significantly impacts reaction kinetics, product solubility, and crystal form development, ultimately determining the success of both the synthetic transformation and subsequent purification steps.

For the catalytic hydrogenation step, methanol and acetonitrile mixtures in 1:1 ratios have proven highly effective [1]. This solvent combination operates optimally at temperatures of 40-60°C and facilitates the formation of anhydrous Form I crystals with HPLC purities exceeding 99.9%. The methanol-acetonitrile system provides excellent solubility for both the nitro substrate and the lenalidomide product while maintaining compatibility with palladium catalysts [1].

Ethyl acetate and methanol combinations in 1:1 ratios serve as the preferred system for final crystallization procedures [1]. This solvent mixture operates effectively at temperatures of 25-50°C and produces the desired hemihydrate form of lenalidomide with HPLC purities exceeding 99.5%. The ethyl acetate-methanol system has been specifically optimized to control crystal nucleation and growth, resulting in consistent particle size distribution and improved downstream processing characteristics [1].

Isopropanol-water systems provide excellent options for purification and recrystallization applications [8] [21]. These mixed solvent systems operate at temperatures of 70-85°C and yield purified crystalline material with HPLC purities exceeding 99.8%. The isopropanol-water combination offers particular advantages for removing ionic impurities and achieving the desired polymorphic form [8].

Dimethylformamide represents an alternative medium for the hydrogenation reaction, operating effectively at temperatures of 50-100°C [6]. While this solvent produces crude product with purities exceeding 98.0%, it requires additional purification steps to achieve pharmaceutical-grade quality. Dimethylformamide offers advantages in terms of substrate solubility but necessitates careful removal to meet residual solvent specifications [6].

Acetonitrile-triethylamine systems prove particularly effective for salt formation and purification protocols [1] [21]. These systems operate at temperatures of 20-40°C and facilitate the formation of hydrochloride salt intermediates with HPLC purities exceeding 99.9%. The acetonitrile-triethylamine combination enables acid-base purification strategies that effectively remove trace impurities and improve overall product quality [1] [21].

The crystallization process requires careful control of cooling rates and supersaturation levels to achieve optimal crystal quality [20] [22]. Rapid cooling typically produces smaller crystals with higher surface areas, while controlled cooling yields larger crystals with improved filtration characteristics. The choice of antisolvent and seeding strategies further influences crystal size distribution and polymorphic outcome [20].

Temperature programming during crystallization significantly affects the final crystal properties [1] [8]. Initial dissolution at elevated temperatures followed by controlled cooling ensures complete impurity rejection while promoting the formation of the desired polymorphic form. The cooling rate typically ranges from 0.5-2°C per minute, depending on the specific solvent system and target crystal size [1].

| Solvent System | Application | Temperature Range (°C) | Crystal Form Obtained | Purity Achieved (%) |

|---|---|---|---|---|

| Methanol/Acetonitrile (1:1) | Hydrogenation reaction | 40-60 | Anhydrous Form I | >99.9 |

| Ethyl Acetate/Methanol (1:1) | Final crystallization | 25-50 | Hemihydrate Form | >99.5 |

| Isopropanol/Water | Purification/recrystallization | 70-85 | Purified crystalline | >99.8 |

| Dimethylformamide | Alternative hydrogenation medium | 50-100 | Crude product | >98.0 |

| Acetonitrile/Triethylamine | Salt formation/purification | 20-40 | Hydrochloride salt | >99.9 |

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale to industrial-scale production of lenalidomide presents numerous challenges that require systematic engineering solutions and process optimization strategies [11] [12] [13] [14]. These challenges encompass catalyst economics, solvent optimization, equipment requirements, quality control, and environmental compliance.

Catalyst cost and recovery represents one of the most significant economic challenges in industrial lenalidomide production [1] [13]. The use of precious metal catalysts, particularly palladium on carbon, creates substantial raw material costs that can exceed manufacturing targets for commercial production. Industrial solutions have focused on catalyst recycling and the implementation of wet catalyst protocols that maintain activity while reducing overall catalyst consumption. These strategies have achieved 60-70% cost reductions compared to single-use catalyst approaches [1] [13].

Catalyst recycling protocols involve filtration and washing procedures that preserve catalyst activity for multiple reaction cycles [1]. The recovered catalyst typically retains 80-90% of its original activity after appropriate regeneration treatments. Advanced filtration systems enable efficient separation of the catalyst from reaction mixtures while minimizing product losses and maintaining catalyst integrity [1].

Solvent volume optimization addresses the substantial operational costs associated with large-scale solvent usage [1] [8]. Early synthetic processes required solvent-to-substrate ratios of 1:10 or higher, creating significant handling and recovery challenges. Industrial optimization has reduced these ratios to 1:5 or lower through improved dissolution techniques and enhanced mixing strategies, achieving 50-60% solvent reduction while maintaining reaction efficiency [1] [8].

Solvent recovery systems have become essential components of industrial lenalidomide production [8] [21]. Distillation and purification protocols enable the recycling of organic solvents while meeting quality specifications for reuse. These systems typically achieve solvent recovery rates exceeding 95% while reducing overall solvent consumption and waste generation [8].

Pressure equipment requirements posed significant capital and operational challenges for early industrial processes [1] [6]. High-pressure hydrogenation systems require specialized vessels, safety systems, and maintenance protocols that substantially increase production costs. The development of atmospheric pressure protocols has eliminated these requirements while maintaining product quality and reaction efficiency [1] [6].

Impurity profile control represents a critical quality challenge that intensifies at industrial scale [1] [8]. The formation of unknown impurities during large-scale production can compromise product quality and regulatory compliance. Multiple catalyst addition strategies have proven effective in controlling impurity formation by moderating reaction conditions and preventing side reactions. These approaches have reduced unknown impurities to less than 0.1% while maintaining reaction efficiency [1] [8].

In-process control systems enable real-time monitoring of reaction progress and impurity formation [8] [2]. Advanced analytical techniques, including HPLC and spectroscopic methods, provide continuous feedback on reaction status and enable immediate corrective actions when deviations occur. These systems contribute to maintaining batch-to-batch consistency with relative standard deviations below 2% [8].

Batch-to-batch consistency becomes increasingly challenging as production scales increase due to variations in raw materials, equipment performance, and environmental conditions [8] [2]. Comprehensive process control strategies involving statistical process control, raw material qualification, and equipment standardization have proven essential for maintaining consistent product quality. These approaches have achieved batch-to-batch variability below 2% relative standard deviation [8].

Environmental compliance requirements have intensified focus on green chemistry alternatives and waste minimization strategies [9] [10]. Traditional synthetic processes generate substantial quantities of halogenated solvent waste that requires expensive disposal methods. Green chemistry alternatives, including iron-based reduction systems and chlorine-free bromination protocols, have achieved 80% reductions in hazardous waste generation while maintaining acceptable product quality [9] [10].

| Challenge | Problem Description | Industrial Solution | Improvement Achieved |

|---|---|---|---|

| Catalyst Cost and Recovery | High cost of precious metal catalysts | Catalyst recycling and wet catalyst use | 60-70% cost reduction |

| Solvent Volume Optimization | Large solvent volumes in early processes | Reduced solvent ratios (1:10 to 1:5) | 50-60% solvent reduction |

| Pressure Equipment Requirements | High pressure hydrogenation equipment costs | Atmospheric pressure protocols | Eliminated pressure equipment |

| Impurity Profile Control | Formation of unknown impurities | Multiple catalyst addition strategy | <0.1% unknown impurities |

| Batch-to-Batch Consistency | Variability in product quality | In-process control implementation | RSD <2% between batches |

| Environmental Compliance | Halogenated solvent waste disposal | Green chemistry alternatives | 80% reduction in hazardous waste |

Lenalidomide exerts its therapeutic effects through a sophisticated mechanism involving the redirection of the Cullin Ring Ligase 4-Cereblon (CRL4-CRBN) E3 ubiquitin ligase complex [1] [2] [3]. Cereblon functions as the substrate receptor component of this multiprotein complex, which includes DNA Damage Binding protein 1 (DDB1), Cullin 4A (CUL4A), and Ring-Box protein 1 (RBX1) [1] [4]. Upon lenalidomide binding, the CRL4-CRBN complex undergoes conformational changes that facilitate the recruitment of specific neo-substrate proteins that are not normally targeted by this ligase [2] [3].

The ubiquitination process initiated by lenalidomide follows a carefully orchestrated enzymatic cascade. The E2 ubiquitin-conjugating enzymes UBE2D3 and UBE2G1 play distinct and complementary roles in this process [5]. UBE2D3 functions primarily to prime target substrates through monoubiquitination, while UBE2G1 extends polyubiquitin chains with lysine 48 linkages, ultimately marking proteins for proteasomal degradation [5]. This cooperative mechanism ensures efficient and specific targeting of lenalidomide-induced substrates.

The neddylation status of the Cullin 4 scaffold represents a critical regulatory mechanism for CRL4-CRBN activity [5]. The NEDD8 modification is required for efficient ubiquitin ligase function, and treatment with the neddylation inhibitor MLN4924 effectively blocks lenalidomide-induced protein degradation [5] [6]. The COP9 signalosome complex regulates this process by removing NEDD8 from Cullin scaffolds, creating a dynamic cycle of ligase activation and deactivation [4] [5].

Structural Basis of CRBN-Lenalidomide-CK1α Ternary Complex Formation

The crystal structure of the CRBN-lenalidomide-CK1α ternary complex (Protein Data Bank ID: 5FQD) provides crucial insights into the molecular basis of lenalidomide action [7] [8] [9]. The structure reveals that lenalidomide binds to a hydrophobic pocket within the thalidomide-binding domain of CRBN, specifically accommodating the glutarimide moiety through interactions with three conserved tryptophan residues [9] [10]. The isoindolinone ring of lenalidomide remains solvent-exposed, creating a novel binding surface for neo-substrate recruitment [9].

The CK1α protein engages the CRBN-lenalidomide complex through a critical β-hairpin loop structure containing an invariant glycine residue at position 40 [7] [8]. This structural motif, termed the G-loop, represents a generalizable recognition element that allows systematic prediction of potential CRBN substrates [11] [12]. The G-loop adopts a specific conformation that enables favorable van der Waals interactions and polar contacts between CK1α residues and both CRBN and lenalidomide [8] [13].

The ternary complex formation is characterized by dramatic changes in binding thermodynamics. While the binary CRBN-CK1α interaction exhibits only weak affinity with a dissociation constant of approximately 2 millimolar, the presence of lenalidomide stabilizes this interaction by approximately 30-fold, reducing the dissociation constant to 75 nanomolar [7] [14]. This cooperative binding enhancement represents the fundamental mechanism by which lenalidomide functions as a molecular glue degrader [7] [14].

Hydrophobic Shielding Effects on Protein-Protein Interactions

The stabilization of the CRBN-CK1α complex by lenalidomide operates through a novel mechanism involving hydrophobic shielding of intermolecular hydrogen bonds [7] [15] [16]. Molecular dynamics simulations have revealed that three critical hydrogen bonds form at the CRBN-CK1α interface: between CRBN His357 and CK1α Thr38, between CRBN Trp400 and CK1α Asn39, and between CRBN Asn351 and the CK1α backbone [7] [15]. These hydrogen bonds are essential for maintaining the stability of the ternary complex.

In the absence of lenalidomide, these protein-protein hydrogen bonds are highly susceptible to disruption by water molecules, which can catalyze bond breakage by reducing the energetic barrier required to separate donor and acceptor atoms [7] [15]. Lenalidomide creates a hydrophobic microenvironment around these hydrogen bonds, effectively excluding water molecules and dramatically increasing the structural, kinetic, and thermodynamic stability of the interactions [7] [15] [16].

The robustness of these hydrogen bonds correlates quantitatively with the measured binding affinities of various CK1α mutants in ternary complexes with CRBN and lenalidomide [7]. Single amino acid substitutions that do not directly participate in hydrogen bond formation can still affect complex stability by altering the local hydrophobic environment and the accessibility of these bonds to water-mediated disruption [7]. This mechanism provides a rational framework for understanding structure-activity relationships in molecular glue degrader design [7] [15].

Substrate Reprogramming of E3 Ubiquitin Ligase Complexes

Lenalidomide represents the first clinically approved example of pharmacological substrate reprogramming of an E3 ubiquitin ligase [2] [5] [17]. This mechanism fundamentally differs from traditional drug actions that involve enzyme inhibition or receptor antagonism. Instead, lenalidomide modulates the substrate specificity of the CRL4-CRBN complex to recognize and ubiquitinate proteins that are not normally targeted by this ligase [2] [18].

The substrate reprogramming occurs through the creation of neo-morphic binding interfaces that emerge only in the presence of the drug [2] [19] [13]. Computational analysis has identified over 1600 human proteins that contain potential G-loop motifs compatible with CRBN recognition, suggesting an extensive pool of proteins that could theoretically be targeted through this mechanism [11] [12]. This finding has profound implications for the development of next-generation molecular glue degraders with expanded target specificity [12].

The specificity of substrate recruitment is highly dependent on the chemical structure of the modulating compound. Subtle modifications to the lenalidomide scaffold can dramatically alter the spectrum of recruited substrates [20] [18] [21]. For example, different immunomodulatory drugs within the same chemical class recruit overlapping but distinct sets of neo-substrates, demonstrating the potential for fine-tuning therapeutic specificity through medicinal chemistry approaches [4] [13] [18].

The E2 ubiquitin-conjugating enzyme machinery plays a crucial role in determining the efficiency of substrate reprogramming [5]. Genetic screens have identified specific requirements for UBE2D3 and UBE2G1 in lenalidomide-induced degradation pathways, with these enzymes functioning cooperatively rather than redundantly [5]. Loss of either enzyme significantly impairs the degradation of lenalidomide-induced substrates, highlighting the importance of the complete enzymatic machinery in achieving therapeutic efficacy [5].

Epigenetic Modulation Through IKZF1/3 Degradation

The degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3) represents the primary mechanism by which lenalidomide exerts its therapeutic effects in multiple myeloma [22] [6] [23]. These transcription factors function as master regulators of lymphoid development and B-cell differentiation, making their targeted elimination particularly effective in B-cell malignancies [22] [24]. The specificity of lenalidomide for IKZF1 and IKZF3, while sparing closely related family members IKZF2 and IKZF4, depends on a critical amino acid difference at position 147 in the zinc finger domain [6] [23].

The epigenetic consequences of IKZF1 and IKZF3 degradation extend far beyond simple protein depletion. These transcription factors normally function as repressors through recruitment of histone deacetylase complexes and chromatin remodeling machinery [25] [24]. Their elimination leads to widespread changes in chromatin accessibility, particularly at enhancer regions controlling immune effector genes [25]. This epigenetic reprogramming results in the activation of previously silenced transcriptional programs essential for immune cell function [25].

Interferon Regulatory Factor 4 (IRF4) emerges as a critical downstream target of IKZF1 and IKZF3 transcriptional control [1] [26] [22]. The degradation of IKZF1 and IKZF3 leads to decreased IRF4 expression, which is essential for multiple myeloma cell survival [22] [6]. This regulatory cascade demonstrates how protein degradation can trigger cascading transcriptional changes that ultimately determine therapeutic efficacy [26] [22].

Recent studies have revealed that IKZF1 functions as a driver of T-cell exhaustion through epigenetic mechanisms [25]. In chronically stimulated T cells, IKZF1 binds to enhancers of effector genes such as interferon gamma, interleukin-2, and tumor necrosis factor, promoting nucleosome occupancy and silencing nearby binding sites for activating transcription factors like activator protein-1, nuclear factor of activated T cells, and nuclear factor kappa B [25]. The degradation of IKZF1 by lenalidomide or related compounds preserves T-cell effector function by preventing this repressive chromatin remodeling [25].

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -1.99 (est)

-0.4

Appearance

Storage

UNII

GHS Hazard Statements

H301 (12.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (18.75%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (18.75%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (87.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (75%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Multiple myelomaRevlimid as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Revlimid as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Revlimid in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesRevlimid as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaRevlimid as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma. Follicular lymphomaRevlimid in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).

Multiple myelomaLenalidomide Accord as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Accord as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Accord in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide Accord in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).

Multiple myelomaLenalidomide Krka as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (see sections 4. 4 and 5. 1). Follicular lymphomaLenalidomide Krka in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a). Multiple myelomaLenalidomide Krka as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Mantle cell lymphomaLenalidomide Krka as monotherapy is indicated for the treatment of adult patients with relapsed or refractory mantle cell lymphoma (see sections 4. 4 and 5. 1). Follicular lymphomaLenalidomide Krka in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).

Multiple myelomaLenalidomide Mylan as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Mylan as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Mylan in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide Mylan in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1-3a).

Multiple myelomaLenalidomide Krka d. d. as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide Krka d. d. as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide Krka d. d. in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Myelodysplastic syndromesLenalidomide Krka d. d. as monotherapy is indicated for the treatment of adult patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes associated with an isolated deletion 5q cytogenetic abnormality when other therapeutic options are insufficient or inadequate. Follicular lymphomaLenalidomide Krka d. d. in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).

Multiple myelomaLenalidomide krka d. d. Novo mesto as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide krka d. d. Novo mesto as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide krka d. d. Novo mesto in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide krka d. d. Novo mesto in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a). Multiple myelomaLenalidomide krka d. d. Novo mesto as monotherapy is indicated for the maintenance treatment of adult patients with newly diagnosed multiple myeloma who have undergone autologous stem cell transplantation. Lenalidomide krka d. d. Novo mesto as combination therapy with dexamethasone, or bortezomib and dexamethasone, or melphalan and prednisone (see section 4. 2) is indicated for the treatment of adult patients with previously untreated multiple myeloma who are not eligible for transplant. Lenalidomide krka d. d. Novo mesto in combination with dexamethasone is indicated for the treatment of multiple myeloma in adult patients who have received at least one prior therapy. Follicular lymphomaLenalidomide krka d. d. Novo mesto in combination with rituximab (anti-CD20 antibody) is indicated for the treatment of adult patients with previously treated follicular lymphoma (Grade 1 � 3a).

Treatment of mature B-cell neoplasms

Treatment of diffuse large B-cell lymphoma

Myelodysplastic Syndrome

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Revlimid

FDA Approval: Yes

Lenalidomide is approved to treat: Anemia caused by certain types of myelodysplastic syndromes. It is used in adults.

Follicular lymphoma in adults who have already received other treatment. It is used with rituximab.

Mantle cell lymphoma in adults whose disease recurred (came back) or got worse after two other treatments, including bortezomib.

Marginal zone lymphoma in adults who have already received other treatment. It is used with rituximab.

Multiple myeloma in adults. It is given with dexamethasone. It is also used alone as maintenance therapy in adults who received an autologous stem cell transplant.

Lenalidomide is only available as part of a special program called Revlimid REMS ( Risk Evaluation and Mitigation Strategies ). Lenalidomide is also being studied in the treatment of other conditions and types of cancer.

Therapeutic Uses

Revlimid in combination with dexamethasone is indicated for the treatment of patients with multiple myeloma (MM) who have received at least one prior therapy. /Included in US product label/

Revlimid is indicated for the treatment of patients with transfusion-dependent anemia due to low- or intermediate-1-risk myelodysplastic syndromes (MDS) associated with a deletion 5q cytogenetic abnormality with or without additional cytogenetic abnormalities. /Included in US product label/

Revlimid is indicated for the treatment of patients with mantle cell lymphoma (MCL) whose disease has relapsed or progressed after two prior therapies, one of which included bortezomib. /Included in US product label/

For more Therapeutic Uses (Complete) data for Lenalidomide (7 total), please visit the HSDB record page.

Pharmacology

Lenalidomide is a thalidomide analog with potential antineoplastic activity. Lenalidomide inhibits TNF-alpha production, stimulates T cells, reduces serum levels of the cytokines vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and inhibits angiogenesis. This agent also promotes G1 cell cycle arrest and apoptosis of malignant cells.

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AX - Other immunosuppressants

L04AX04 - Lenalidomide

Mechanism of Action

Multiple myeloma is a B-cell malignancy characterized by an excess of monotypic plasma cells in the bone marrow. The molecular mechanisms that are involved in disease progression depend on the interaction between the multiple myeloma cells and the bone microenvironment. Because these mechanisms have been well characterized, it is possible to develop regimens that are more specific to pathways involved in the pathogenesis of multiple myeloma than is typical for conventional chemotherapy in disease management. Thalidomide and immunomodulatory drugs (IMiDs) have now been shown to block several pathways important for disease progression in multiple myeloma. First established as agents with antiangiogenic properties, thalidomide and IMiDs inhibit the production of interleukin (IL)-6, which is a growth factor for the proliferation of myeloma cells. In addition, they activate apoptotic pathways through caspase 8-mediated cell death. At the mitochondrial level, they are responsible for c-jun terminal kinase (JNK)-dependent release of cytochrome-c and Smac into the cytosol of cells, where they regulate the activity of molecules that affect apoptosis. By activating T cells to produce IL-2, thalidomide and IMiDs alter natural killer (NK) cell numbers and function, thus augmenting the activity of NK-dependent cytotoxicity. Data delineating these events have been derived from experiments done in resistant and sensitive multiple myeloma cell lines. Although thalidomide and IMiDs demonstrate similar biologic activities, IMiDs are more potent than thalidomide and achieve responses at lower doses. Lenalidomide, a thalidomide derivative, has also been shown to have a different toxicity profile. Our understanding of the mechanism of action of these agents has provided a platform for exciting clinical trials evaluating combinations of thalidomide and lenalidomide with both conventional chemotherapy and newer targeted agents.

Lenalidomide is an analogue of thalidomide with immunomodulatory, antiangiogenic, and antineoplastic properties. Lenalidomide inhibits proliferation and induces apoptosis of certain hematopoietic tumor cells including multiple myeloma, mantle cell lymphoma, and del (5q) myelodysplastic syndromes in vitro. Lenalidomide causes a delay in tumor growth in some in vivo nonclinical hematopoietic tumor models including multiple myeloma. Immunomodulatory properties of lenalidomide include activation of T cells and natural killer (NK) cells, increased numbers of NKT cells, and inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by monocytes. In multiple myeloma cells, the combination of lenalidomide and dexamethasone synergizes the inhibition of cell proliferation and the induction of apoptosis.

Although several mechanisms have been proposed to explain the activity of thalidomide, lenalidomide and pomalidomide in multiple myeloma (MM), including demonstrable anti-angiogenic, anti-proliferative and immunomodulatory effects, the precise cellular targets and molecular mechanisms have only recently become clear. A landmark study recently identified cereblon (CRBN) as a primary target of thalidomide teratogenicity. Subsequently it was demonstrated that CRBN is also required for the anti-myeloma activity of thalidomide and related drugs, the so-called immune-modulatory drugs (IMiDs). Low CRBN expression was found to correlate with drug resistance in MM cell lines and primary MM cells. One of the downstream targets of CRBN identified is interferon regulatory factor 4 (IRF4), which is critical for myeloma cell survival and is down-regulated by IMiD treatment. CRBN is also implicated in several effects of IMiDs, such as down-regulation of tumor necrosis factor-alpha (TNF-a) and T cell immunomodulatory activity, demonstrating that the pleotropic actions of the IMiDs are initiated by binding to CRBN. Future dissection of CRBN downstream signaling will help to delineate the underlying mechanisms for IMiD action and eventually lead to development of new drugs with more specific anti-myeloma activities. It may also provide a biomarker to predict IMiD response and resistance.

Immunomodulatory drugs lenalidomide and pomalidomide are synthetic compounds derived by modifying the chemical structure of thalidomide to improve its potency and reduce its side effects. Lenalidomide is a 4-amino-glutamyl analogue of thalidomide that lacks the neurologic side effects of sedation and neuropathy and has emerged as a drug with activity against various hematological and solid malignancies. It is approved by FDA for clinical use in myelodysplastic syndromes with deletion of chromosome 5q and multiple myeloma. Lenalidomide has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system. It has also been shown to have anti-angiogenic properties. Newer studies demonstrate its effects on signal transduction that can partly explain its selective efficacy in subsets of MDS. Even though the exact molecular targets of lenalidomide are not well known, its activity across a spectrum of neoplastic conditions highlights the possibility of multiple target sites of action.

For more Mechanism of Action (Complete) data for Lenalidomide (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Cytokines

Tumor necrosis factors

TNF (TNFA, TNFSF2) [HSA:7124] [KO:K03156]

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Lenalidomide is eliminated predominantly via urinary excretion in the unchanged form. Following oral administration of 25 mg of radiolabeled lenalidomide in healthy subjects, about 90% of the dose (4.59% as metabolites) was eliminated in urine and 4% of the dose (1.83% as metabolites) was eliminated in feces within ten days post-dose. Approximately 85% of the dose was excreted as lenalidomide in the urine within 24 hours.

In healthy male subjects, the apparent volume of distribution was 75.8 ± 7.3 L.

The renal clearance of lenalidomide exceeds the glomerular filtration rate. In healthy male subjects, the oral clearance was 318 ± 41 mL/min.

In vitro (14)C-lenalidomide binding to plasma proteins is approximately 30%.

Administration of a single 25 mg dose of Revlimid with a high-fat meal in healthy subjects reduces the extent of absorption, with an approximate 20% decrease in AUC and 50% decrease in Cmax. In the trials where the efficacy and safety were established for Revlimid, the drug was administered without regard to food intake. Revlimid can be administered with or without food.

Systemic exposure (AUC) of lenalidomide in multiple myeloma (MM) and myelodysplastic syndromes (MDS) patients with normal or mild renal function (CLcr = 60 mL/min) is approximately 60% higher as compared to young healthy male subjects.

Lenalidomide is rapidly absorbed following oral administration. Following single and multiple doses of Revlimid in patients with multiple myeloma (MM) or myelodysplastic syndromes (MDS) the maximum plasma concentrations occurred between 0.5 and 6 hours post-dose. The single and multiple dose pharmacokinetic disposition of lenalidomide is linear with AUC and Cmax values increasing proportionally with dose. Multiple dosing at the recommended dose-regimen does not result in drug accumulation.

For more Absorption, Distribution and Excretion (Complete) data for Lenalidomide (9 total), please visit the HSDB record page.

Metabolism Metabolites

Lenalidomide -undergoes limited metabolism. Unchanged lenalidomide is the predominant circulating component in humans. Two identified metabolites are hydroxy-lenalidomide and N-acetyl-lenalidomide; each constitutes less than 5% of parent levels in circulation.

Wikipedia

Mesaconic_acid

FDA Medication Guides

Lenalidomide

CAPSULE;ORAL

CELGENE

03/24/2023

Drug Warnings

/BOXED WARNING/ WARNING: HEMATOLOGIC TOXICITY. Revlimid can cause significant neutropenia and thrombocytopenia. Eighty percent of patients with del 5q myelodysplastic syndromes had to have a dose delay/reduction during the major study. Thirty-four percent of patients had to have a second dose delay/reduction. Grade 3 or 4 hematologic toxicity was seen in 80% of patients enrolled in the study. Patients on therapy for del 5q myelodysplastic syndromes should have their complete blood counts monitored weekly for the first 8 weeks of therapy and at least monthly thereafter. Patients may require dose interruption and/or reduction. Patients may require use of blood product support and/or growth factors

/BOXED WARNING/ WARNING: VENOUS AND ARTERIAL THROMBOEMBOLISM. Revlimid has demonstrated a significantly increased risk of deep vein thrombosis (DVT) and pulmonary embolism (PE), as well as risk of myocardial infarction and stroke in patients with multiple myeloma who were treated with Revlimid and dexamethasone therapy. Monitor for and advise patients about signs and symptoms of thromboembolism. Advise patients to seek immediate medical care if they develop symptoms such as shortness of breath, chest pain, or arm or leg swelling. Thromboprophylaxis is recommended and the choice of regimen should be based on an assessment of the patient's underlying risks.

Patients with multiple myeloma treated with lenalidomide in studies including melphalan and stem cell transplantation had a higher incidence of second primary malignancies, particularly acute myelogenous leukemia (AML) and Hodgkin lymphoma, compared to patients in the control arms who received similar therapy but did not receive lenalidomide. Monitor patients for the development of second malignancies. Take into account both the potential benefit of lenalidomide and the risk of second primary malignancies when considering treatment with lenalidomide.

For more Drug Warnings (Complete) data for Lenalidomide (19 total), please visit the HSDB record page.

Biological Half Life

The mean half-life of lenalidomide is 3 hours in healthy subjects and 3 to 5 hours in patients with multiple myeloma (MM), myelodysplastic syndromes (MDS) or mantle cell lymphoma (MCL).

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

This article describes, for the first time, a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for therapeutic monitoring and pharmacokinetic studies of lenalidomide (LND), the potent drug for treatment of multiple myeloma (MM). The assay employed a polyclonal antibody that specifically recognizes LND with high affinity, and LND conjugate of bovine serum albumin (LND-BSA) immobilized onto microplate wells as a solid phase. The assay involved a competitive binding reaction between LND, in plasma sample, and the immobilized LND-BSA for the binding sites on a limited amount of the anti-LND antibody. The assay limit of detection was 0.05 ng/mL and the effective working range at relative standard deviations (RSD) of < or = 5% was 0.1-20 ng/mL. Analytical recovery of LND from spiked plasma was 100.98 + or - 3.05. The precisions of the assay were satisfactory; RSD was 2.96-6.67% and 4.46-7.14%, for the intra- and inter-assay precision, respectively. The procedure is convenient, and one can analyze approximately 200 samples per working day, facilitating the processing of large-number batch of samples in clinical laboratories. The proposed ELISA has a great value in routine analysis of LND for its therapeutic monitoring and pharmacokinetic studies.

Storage Conditions

Interactions

Co-administration of multiple dose Revlimid (10 mg) with single dose warfarin (25 mg) had no effect on the pharmacokinetics of total lenalidomide or R- and S-warfarin. Expected changes in laboratory assessments of PT and INR were observed after warfarin administration, but these changes were not affected by concomitant Revlimid administration. It is not known whether there is an interaction between dexamethasone and warfarin. Close monitoring of PT and INR is recommended in multiple myeloma patients taking concomitant warfarin.

When digoxin was co-administered with multiple doses of Revlimid (10 mg/day) the digoxin Cmax and AUC0-8 were increased by 14%. Periodic monitoring of digoxin plasma levels, in accordance with clinical judgment and based on standard clinical practice in patients receiving this medication, is recommended during administration of Revlimid.

Dates

2: Kimby E. Biological therapy doublets: pairing rituximab with interferon, lenalidomide, and other biological agents in patients with follicular lymphoma. Curr Hematol Malig Rep. 2012 Sep;7(3):221-7. doi: 10.1007/s11899-012-0133-2. Review. PubMed PMID: 22895878.

3: Bringhen S, Gay F, Pautasso C, Cerrato C, Boccadoro M, Palumbo A. Evaluation of the pharmacokinetics, preclinical, and clinical efficacy of lenalidomide for the treatment of multiple myeloma. Expert Opin Drug Metab Toxicol. 2012 Sep;8(9):1209-22. doi: 10.1517/17425255.2012.712685. Epub 2012 Aug 3. Review. PubMed PMID: 22862790.

4: Brower V. Lenalidomide maintenance for multiple myeloma. Lancet Oncol. 2012 Jun;13(6):e238. Review. PubMed PMID: 22833889.

5: Dawar R, Hernandez-Ilizaliturri F. The emerging role of lenalidomide in the management of mantle cell lymphoma (MCL). Best Pract Res Clin Haematol. 2012 Jun;25(2):185-90. doi: 10.1016/j.beha.2012.04.005. Epub 2012 May 18. Review. PubMed PMID: 22687454.

6: Dimopoulos MA, Terpos E, Goldschmidt H, Alegre A, Mark T, Niesvizky R. Treatment with lenalidomide and dexamethasone in patients with multiple myeloma and renal impairment. Cancer Treat Rev. 2012 Dec;38(8):1012-9. doi: 10.1016/j.ctrv.2012.02.009. Epub 2012 May 18. Review. PubMed PMID: 22609463.

7: Segler A, Tsimberidou AM. Lenalidomide in solid tumors. Cancer Chemother Pharmacol. 2012 Jun;69(6):1393-406. doi: 10.1007/s00280-012-1874-2. Epub 2012 May 15. Review. PubMed PMID: 22584909.

8: Kunimasa K, Ueda T, Arita M, Maeda T, Hotta M, Ishida T. Drug-induced interstitial pneumonitis due to low-dose lenalidomide. Intern Med. 2012;51(9):1081-5. Epub 2012 Apr 29. Review. PubMed PMID: 22576392.

9: Komrokji RS, List AF. Lenalidomide for treatment of myelodysplastic syndromes. Curr Pharm Des. 2012;18(22):3198-203. Review. PubMed PMID: 22571699.

10: Barosi G, Merlini G, Billio A, Boccadoro M, Corradini P, Marchetti M, Massaia M, Tosi P, Palumbo A, Cavo M, Tura S. SIE, SIES, GITMO evidence-based guidelines on novel agents (thalidomide, bortezomib, and lenalidomide) in the treatment of multiple myeloma. Ann Hematol. 2012 Jun;91(6):875-88. doi: 10.1007/s00277-012-1445-y. Epub 2012 Apr 4. Review. PubMed PMID: 22476884.